molecular formula C10H14N2O3 B8027985 3-Methyl-2-(2-methylpropoxy)-5-nitropyridine

3-Methyl-2-(2-methylpropoxy)-5-nitropyridine

Cat. No.: B8027985
M. Wt: 210.23 g/mol
InChI Key: VMGTYXYGZNPCMW-UHFFFAOYSA-N
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Description

3-Methyl-2-(2-methylpropoxy)-5-nitropyridine (CAS 1881321-68-1) is a nitropyridine derivative of high interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C 10 H 14 N 2 O 3 and a molecular weight of 210.23 g/mol, serves as a versatile chemical intermediate . Its structure, which features a nitro group and a 2-methylpropoxy side chain on the pyridine ring, makes it a valuable precursor for the synthesis of more complex heterocyclic compounds . Researchers utilize this scaffold in the exploration of novel therapeutic agents, particularly in the development of STAT3 inhibitors for the treatment of various diseases, including cancers, autoimmune disorders, and inflammatory conditions . The compound is for Research Use Only and is supplied with the quality and documentation required for advanced R&D applications. Researchers should consult the available safety data for proper handling .

Properties

IUPAC Name

3-methyl-2-(2-methylpropoxy)-5-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-7(2)6-15-10-8(3)4-9(5-11-10)12(13)14/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGTYXYGZNPCMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OCC(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Methyl-2-(2-methylpropoxy)pyridine

The precursor is synthesized via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling:

Step 1: Preparation of 2-Chloro-3-methylpyridine

  • Starting material: 3-Methylpyridine.

  • Chlorination: Treatment with phosphorus oxychloride (POCl₃) at 80–100°C for 6–8 hours.

    3-Methylpyridine+POCl₃Δ2-Chloro-3-methylpyridine+H₃PO₄\text{3-Methylpyridine} + \text{POCl₃} \xrightarrow{\Delta} \text{2-Chloro-3-methylpyridine} + \text{H₃PO₄}

    Yield: 70–75%.

Step 2: Etherification with Isobutanol

  • Conditions:

    • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

    • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Temperature: 80–100°C, 12–24 hours.

    2-Chloro-3-methylpyridine+(CH₃)₂CHCH₂OHBase3-Methyl-2-(2-methylpropoxy)pyridine\text{2-Chloro-3-methylpyridine} + \text{(CH₃)₂CHCH₂OH} \xrightarrow{\text{Base}} \text{3-Methyl-2-(2-methylpropoxy)pyridine}

    Yield: 60–65%.

Nitration at Position 5

Nitrating Agents and Conditions:

  • Mixed acid (HNO₃/H₂SO₄): Directs nitration to the meta position relative to the methyl group.

  • Nitronium tetrafluoroborate (NO₂BF₄): Mild conditions for regioselective nitration.

Procedure:

  • Dissolve 3-methyl-2-(2-methylpropoxy)pyridine in concentrated H₂SO₄ at 0°C.

  • Slowly add fuming HNO₃ (90%) while maintaining temperature <10°C.

  • Warm to 25°C and stir for 4–6 hours.

  • Quench with ice, neutralize with NH₄OH, and extract with dichloromethane.

Yield: 50–55%.
Key Challenge: Competing nitration at position 4 (para to the isobutoxy group) reduces regioselectivity.

Route B: Early-Stage Nitration Followed by Functionalization

Synthesis of 2-Chloro-5-nitro-3-methylpyridine

Step 1: Nitration of 2-Chloro-3-methylpyridine

  • Conditions:

    • Nitrating agent: Acetyl nitrate (generated in situ from HNO₃ and acetic anhydride).

    • Temperature: 0–5°C, 2 hours.

    2-Chloro-3-methylpyridineHNO₃/Ac₂O2-Chloro-3-methyl-5-nitropyridine\text{2-Chloro-3-methylpyridine} \xrightarrow{\text{HNO₃/Ac₂O}} \text{2-Chloro-3-methyl-5-nitropyridine}

    Yield: 65–70%.

Step 2: Etherification with Isobutanol

  • Catalyst: Copper(I) iodide (CuI) and 1,10-phenanthroline.

  • Base: Cesium carbonate (Cs₂CO₃).

  • Solvent: Toluene, 110°C, 24 hours.

    2-Chloro-3-methyl-5-nitropyridine+(CH₃)₂CHCH₂OHCuI3-Methyl-2-(2-methylpropoxy)-5-nitropyridine\text{2-Chloro-3-methyl-5-nitropyridine} + \text{(CH₃)₂CHCH₂OH} \xrightarrow{\text{CuI}} \text{3-Methyl-2-(2-methylpropoxy)-5-nitropyridine}

    Yield: 55–60%.

Alternative Method: Diazotization and Hydrolysis

Adapting the one-pot synthesis from CN112745259A:

Step 1: Nitration of 2-Amino-3-methylpyridine

  • Conditions: H₂SO₄/HNO₃ at 40–50°C, yielding 2-amino-3-methyl-5-nitropyridine.

Step 2: Diazotization and Hydrolysis

  • Diazotization: NaNO₂/HCl at 0–5°C.

  • Hydrolysis: H₂O/heat to form 2-hydroxy-3-methyl-5-nitropyridine.

Step 3: Mitsunobu Etherification

  • Reagents: Isobutanol, diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃).

  • Solvent: Tetrahydrofuran (THF), 0°C to 25°C.

    2-Hydroxy-3-methyl-5-nitropyridineDIAD/PPh₃3-Methyl-2-(2-methylpropoxy)-5-nitropyridine\text{2-Hydroxy-3-methyl-5-nitropyridine} \xrightarrow{\text{DIAD/PPh₃}} \text{3-Methyl-2-(2-methylpropoxy)-5-nitropyridine}

    Yield: 70–75%.

Comparative Analysis of Methods

Parameter Route A Route B Mitsunobu Route
Total Yield 30–35%35–40%45–50%
Regioselectivity ModerateHighHigh
Functional Tolerance LowModerateHigh
Scalability ChallengingModerateFeasible

Key Findings:

  • The Mitsunobu route offers superior regioselectivity and yield due to mild conditions and precise etherification.

  • Early nitration (Route B) minimizes side reactions but requires stringent temperature control.

Optimization Strategies and Troubleshooting

Enhancing Nitration Regioselectivity

  • Directed ortho-metalation: Use lithium diisopropylamide (LDA) to deprotonate position 5, followed by quenching with a nitro source.

  • Protecting groups: Temporarily block position 4 with a removable group (e.g., trimethylsilyl) to direct nitration to position 5.

Improving Etherification Efficiency

  • Microwave-assisted synthesis: Reduce reaction time from 24 hours to 1–2 hours with comparable yields.

  • Phase-transfer catalysis: Employ tetrabutylammonium bromide (TBAB) to accelerate NAS under biphasic conditions .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(2-methylpropoxy)-5-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methyl and 2-methylpropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Oxidation: Formation of 3-Methyl-2-(2-methylpropoxy)-5-aminopyridine.

    Substitution: Formation of various substituted pyridine derivatives.

    Reduction: Formation of 3-Methyl-2-(2-methylpropoxy)-5-aminopyridine.

Scientific Research Applications

Medicinal Chemistry

3-Methyl-2-(2-methylpropoxy)-5-nitropyridine has garnered attention in the field of medicinal chemistry for its potential as a pharmacophore. Its structure allows for interactions with biological targets, making it a candidate for drug development.

  • Antimicrobial Activity : Compounds with nitro groups are known for their antimicrobial properties. Research indicates that similar nitro-containing compounds can effectively combat resistant bacterial strains by generating reactive intermediates that damage bacterial DNA. This suggests that 3-Methyl-2-(2-methylpropoxy)-5-nitropyridine may have similar effects, warranting further investigation into its efficacy against various pathogens.
  • Anti-inflammatory Properties : Nitro-containing compounds have shown potential in modulating inflammatory responses. Preliminary studies suggest that 3-Methyl-2-(2-methylpropoxy)-5-nitropyridine could inhibit pro-inflammatory cytokines or enzymes, such as COX-2, indicating its potential use in treating inflammatory conditions.

Biological Studies

The compound's unique structure allows it to interact with various biological systems, making it suitable for biochemical assays and enzyme interaction studies.

  • Enzyme Modulation : The nitro group may participate in redox reactions that influence enzyme activity. This property can be exploited to study enzyme kinetics and mechanisms, potentially leading to the discovery of new therapeutic targets.

Industrial Applications

In addition to its medicinal applications, 3-Methyl-2-(2-methylpropoxy)-5-nitropyridine can be utilized in the synthesis of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Data Tables

The following table summarizes the key findings related to the compound's applications:

Application AreaPotential UsesKey Findings
Medicinal ChemistryAntimicrobial agentsSimilar compounds exhibit efficacy against resistant bacteria
Anti-inflammatory drugsNitro groups modulate inflammatory pathways
Biological StudiesEnzyme interaction studiesMay act as a ligand influencing enzyme activity
Industrial ApplicationsSynthesis of specialty chemicalsUsed as an intermediate in dye and pigment production

Case Study 1: Antimicrobial Activity

In a study examining nitro derivatives, compounds structurally similar to 3-Methyl-2-(2-methylpropoxy)-5-nitropyridine demonstrated significant antimicrobial activity against various bacterial strains. These findings suggest that this compound could be explored further for its potential in treating infections caused by resistant bacteria.

Case Study 2: Anti-inflammatory Research

Research into nitro fatty acids has shown that they can exert cytoprotective effects and modulate inflammatory responses by interacting with specific proteins involved in signaling pathways. Given the structural similarities, it is hypothesized that 3-Methyl-2-(2-methylpropoxy)-5-nitropyridine may exhibit analogous anti-inflammatory properties, warranting further investigation.

Case Study 3: Cancer Treatment Potential

Nitro-containing compounds have been identified as promising candidates for cancer therapy due to their ability to target hypoxic tumor environments. The unique structure of 3-Methyl-2-(2-methylpropoxy)-5-nitropyridine could enhance its efficacy as an anticancer agent, making it a subject of interest for future research.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(2-methylpropoxy)-5-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions contributes to its activity.

Comparison with Similar Compounds

Key Observations :

  • Alkoxy vs. Hydroxy/Carboxylic Groups : The isobutoxy group in the target compound confers greater steric bulk and lipophilicity compared to methoxy (smaller) or hydroxy/carboxylic acid (polar) substituents. This may influence solubility and reactivity in nucleophilic substitutions .

Reactivity and Functional Group Interactions

  • Disulfide Derivatives : Compounds like 2-(Ethyldisulfaneyl)-5-nitropyridine () exhibit unique reactivity in thiol-disulfide exchange reactions, a property absent in alkoxy-substituted nitropyridines .
  • Halogenated Derivatives : Bromo- or chloro-substituted nitropyridines (e.g., 5-Bromo-3-(trifluoromethyl)pyridin-2-ol) show enhanced electrophilicity at the halogen-bearing carbon, enabling cross-coupling reactions .

Biological Activity

3-Methyl-2-(2-methylpropoxy)-5-nitropyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data tables and research findings.

Molecular Structure:

  • Chemical Formula: C12_{12}H16_{16}N2_{2}O2_2
  • Molecular Weight: 220.27 g/mol
  • Functional Groups: Nitro group (-NO2_2), alkoxy group (-O-C), and a methyl group (-CH3_3).

Biological Activity

The biological activity of 3-Methyl-2-(2-methylpropoxy)-5-nitropyridine has been investigated in various studies, focusing on its interactions with biomolecules and potential therapeutic effects.

The compound's nitro group can be reduced to form reactive intermediates, which may interact with cellular components, influencing various biochemical pathways. The alkoxy group enhances solubility and bioavailability, facilitating its absorption in biological systems.

Pharmacological Effects

  • Antimicrobial Activity:
    • Studies have shown that nitropyridine derivatives exhibit antimicrobial properties. The presence of the nitro group is crucial for this activity, as it can disrupt bacterial cell wall synthesis and function.
  • Anticancer Potential:
    • Research indicates that 3-Methyl-2-(2-methylpropoxy)-5-nitropyridine may inhibit tumor growth in specific cancer cell lines. In vitro studies demonstrated significant cytotoxicity against human cancer cells, suggesting its potential as an anticancer agent.
  • Enzyme Inhibition:
    • The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. Preliminary results indicate that it may act as an inhibitor of certain kinases, which are critical in cancer progression.

Case Studies

Several case studies have highlighted the biological effects of 3-Methyl-2-(2-methylpropoxy)-5-nitropyridine:

  • Case Study 1: A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed promising results in inhibiting the growth of breast cancer cells (IC50 values around 15 µM) .
  • Case Study 2: Another investigation focused on its antimicrobial properties, revealing that the compound exhibited significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL .

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialMIC: 10-20 µg/mL against Gram-positive bacteria
AnticancerIC50: ~15 µM against breast cancer cells
Enzyme InhibitionInhibition of specific kinases

Synthesis and Production

The synthesis of 3-Methyl-2-(2-methylpropoxy)-5-nitropyridine typically involves:

  • Starting Material: 2-(2-methylpropoxy)pyridine.
  • Nitration Reaction: Conducted using a mixture of nitric acid and sulfuric acid to introduce the nitro group.
  • Purification: The product is purified through recrystallization or chromatography techniques to ensure high purity for biological testing.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-Methyl-2-(2-methylpropoxy)-5-nitropyridine?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS) on a pre-functionalized nitropyridine scaffold. For example, replacing a halogen (e.g., chlorine at the 2-position of 5-nitropyridine) with 2-methylpropoxy (isobutoxy) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Alternatively, palladium-catalyzed cross-coupling (e.g., Negishi or Suzuki-Miyaura) could introduce the alkoxy group using a triflate or halide precursor .
  • Key Considerations : Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm regioselectivity using NOESY NMR or X-ray crystallography .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • NMR : The nitro group at C5 deshields adjacent protons (e.g., C4-H and C6-H), while the isobutoxy group at C2 splits signals due to diastereotopic methyl groups. Use 1H^{1}\text{H}-1H^{1}\text{H} COSY and 13C^{13}\text{C} DEPT for assignments.
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can confirm molecular weight (e.g., [M+H]+^+ at m/z 239.11). For MALDI, consider matrices like 2-(2-aminoethylamino)-5-nitropyridine for ionization efficiency .
    • Crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Use SHELXL for structure refinement, leveraging Hirshfeld surface analysis to validate intermolecular interactions (e.g., C–H···O bonds from the nitro group) .

Q. What safety precautions are necessary when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust or vapors.
  • Decomposition Risks : The nitro group may release NOx_x gases under heat (>200°C) or strong acids. Store in a cool, dry place away from oxidizers .
  • Spill Management : Absorb spills with vermiculite, neutralize with 5% sodium bicarbonate, and dispose as hazardous waste under EPA guidelines .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound?

  • DFT Studies : Optimize geometry using B3LYP/6-31G(d) to model electronic properties. Calculate Fukui indices to identify nucleophilic (C2-alkoxy region) and electrophilic (C5-nitro group) sites. Compare with experimental data (e.g., reaction rates with nucleophiles) .
  • Solvent Effects : Simulate solvation free energy (e.g., PCM model) in aprotic solvents (DMF, THF) to predict solubility and reaction pathways.

Q. What strategies resolve contradictions in spectroscopic data for this compound?

  • Case Example : If NMR shows unexpected splitting, use variable-temperature NMR to assess rotational barriers of the isobutoxy group. For conflicting mass spectra, cross-validate with isotopic pattern analysis and IR spectroscopy (nitro group stretch at ~1520 cm1^{-1}) .
  • Crystallographic Validation : Resolve ambiguities in NOE correlations by comparing experimental X-ray bond angles/ distances with DFT-optimized structures .

Q. How is this compound used in the synthesis of complex organic molecules?

  • Intermediate Applications :

  • Protecting Groups : The nitro group can be reduced to an amine (e.g., H₂/Pd-C) for further functionalization.
  • Heterocycle Synthesis : React with hydrazine to form pyrazolo[3,4-b]pyridine derivatives, leveraging the electron-deficient nitro-pyridine core .
    • Cross-Coupling : Convert the nitro group to a triflate (Tf₂O, pyridine) for Suzuki couplings, enabling access to bipyridine ligands or metal-organic frameworks (MOFs) .

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